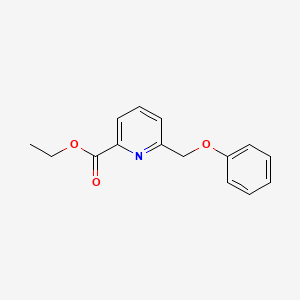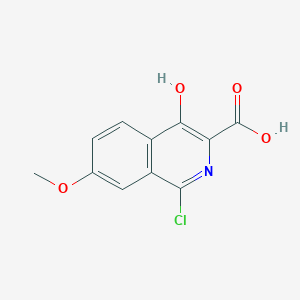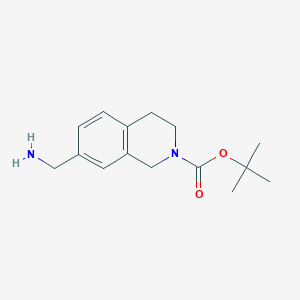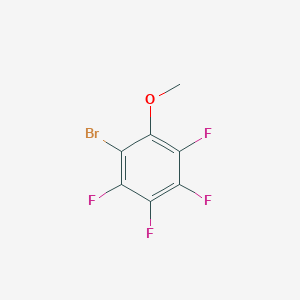
2-(4-Bromo-2-fluorophenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-2-fluorophenyl)thiazole is a heterocyclic compound featuring a thiazole ring substituted with a 4-bromo-2-fluorophenyl group. Thiazoles are known for their diverse biological activities and are integral in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-fluorophenyl)thiazole typically involves the reaction of 4-bromo-2-fluoroaniline with α-bromoacetophenone in the presence of a base, followed by cyclization with sulfur. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves stringent control of reaction parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Bromo-2-fluorophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological activities .
Applications De Recherche Scientifique
2-(4-Bromo-2-fluorophenyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)thiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2-(4-Chlorophenyl)thiazole
- 2-(4-Fluorophenyl)thiazole
- 2-(4-Methylphenyl)thiazole
Comparison: 2-(4-Bromo-2-fluorophenyl)thiazole is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial and anticancer properties due to the combined electron-withdrawing effects of bromine and fluorine .
Propriétés
Formule moléculaire |
C9H5BrFNS |
|---|---|
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H |
Clé InChI |
HEFKMCSJGPDBST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




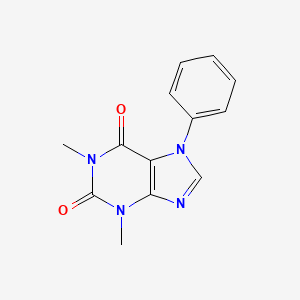
![Tert-butyl 2-[1-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B11857752.png)

![6-hydroxy-2-propyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11857760.png)




